molecular formula C17H8O8 B14655491 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- CAS No. 52839-61-9

2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo-

Cat. No.: B14655491
CAS No.: 52839-61-9
M. Wt: 340.24 g/mol
InChI Key: VMNYDODLIFMAMS-UHFFFAOYSA-N
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Description

2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- is a chemical compound with the molecular formula C16H8O6. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups and two ketone groups. This compound is known for its unique structure and properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 2,3,6-tricarboxyanthraquinone using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is carried out at elevated temperatures to ensure complete oxidation and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- .

Chemical Reactions Analysis

Types of Reactions

2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The carboxylic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like sulfuric acid or phosphoric acid.

Major Products Formed

Scientific Research Applications

2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ketone groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    9,10-Anthracenedicarboxylic acid: Contains two carboxylic acid groups and is used in similar applications.

    2,6-Anthracenedicarboxylic acid: Another derivative with two carboxylic acid groups, used in the synthesis of organic compounds.

    Anthraquinone: A simpler derivative with two ketone groups, widely used in the production of dyes and pigments.

Uniqueness

2,3,6-Anthracenetricarboxylic acid, 9,10-dihydro-9,10-dioxo- is unique due to its combination of three carboxylic acid groups and two ketone groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it a valuable compound in research and industry.

Properties

CAS No.

52839-61-9

Molecular Formula

C17H8O8

Molecular Weight

340.24 g/mol

IUPAC Name

9,10-dioxoanthracene-2,3,6-tricarboxylic acid

InChI

InChI=1S/C17H8O8/c18-13-7-2-1-6(15(20)21)3-8(7)14(19)10-5-12(17(24)25)11(16(22)23)4-9(10)13/h1-5H,(H,20,21)(H,22,23)(H,24,25)

InChI Key

VMNYDODLIFMAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)C3=CC(=C(C=C3C2=O)C(=O)O)C(=O)O

Origin of Product

United States

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